N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound that features a triazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield the triazole ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives as starting materials .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes would be scaled up to ensure the compound’s purity meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and thiophene-containing molecules. Examples are:
- 1,2,3-Triazole derivatives with different substituents.
- Thiophene-2-carboxamide derivatives with various functional groups .
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYPDQXHUMPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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